molecular formula C9H9ClN4 B13148240 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B13148240
M. Wt: 208.65 g/mol
InChI Key: MVRBAUMOACENSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1486364-14-0) is a chemical compound with a molecular formula of C9H9ClN4 and a molecular weight of 208.65 g/mol [ ]. This aminopyrazole derivative features a chloropyridinyl moiety linked to the pyrazole core, a structure of significant interest in modern medicinal chemistry and organic synthesis. Research Significance of the Scaffold While specific published research on this exact compound is limited, its core structure is highly relevant. The pyrazole ring is a privileged scaffold in drug discovery due to its versatility and presence in a wide range of pharmaceuticals and agrochemicals [ ]. The introduction of an amino group onto the pyrazole ring, as seen in this compound, is of immense interest because it can act as a key pharmacophore, forming crucial hydrogen-bonding interactions with biological targets [ ]. This makes aminopyrazoles valuable intermediates for synthesizing more complex molecules and for investigating new biological activities. Handling and Storage For stability, this product requires careful handling. It is recommended to be stored in a dark place under an inert atmosphere at 2-8°C [ ]. Researchers should refer to the Safety Data Sheet for detailed hazard and handling information. Note on Applications The specific research applications, mechanism of action, and biological activity for this particular compound are not detailed in the available literature. Its value lies in its potential as a building block for further chemical exploration and its structural features common to bioactive molecules. As with all chemicals of this nature, this product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-9-4-12-2-1-7(9)5-14-6-8(11)3-13-14/h1-4,6H,5,11H2

InChI Key

MVRBAUMOACENSF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN2C=C(C=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazol-4-amine Core

The pyrazol-4-amine moiety can be prepared by reductive chlorination of 4-nitropyrazole to yield 3-chloro-1H-pyrazol-4-amine hydrochloride, which serves as a key intermediate.

  • Reductive Chlorination Conditions:
    • Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C)
    • Acid: Aqueous hydrochloric acid (HCl), typically less than 37% concentration
    • Hydrogen atmosphere: 14 to 105 psia pressure
    • Temperature: Approximately 30 °C
    • Reaction time: Around 2.5 to 7.5 hours depending on catalyst loading and conditions
  • Outcome:
    • High selectivity (>95%) for 3-chloro-1H-pyrazol-4-amine hydrochloride
    • Yield: Approximately 96.8% under optimized conditions
  • Notes:
    • Pt/C catalyst shows better activity and selectivity compared to Pd/Al2O3
    • Reaction monitoring by hydrogen uptake and 1H NMR for product ratio determination

This method is detailed in patent US10233155B2 and provides a robust route to the pyrazol-4-amine intermediate.

Introduction of (3-Chloropyridin-4-yl)methyl Group

The N1 substitution of the pyrazole ring with the (3-chloropyridin-4-yl)methyl group is typically achieved by nucleophilic substitution or alkylation reactions involving:

  • A suitable halomethyl derivative of 3-chloropyridine (e.g., 3-chloropyridin-4-ylmethyl bromide or chloride)
  • The pyrazol-4-amine intermediate acting as the nucleophile

Typical conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)
  • Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen
  • Temperature: Ambient to moderate heating (25–50 °C)
  • Reaction time: 1–24 hours depending on reactivity and scale

This step is often carried out as a one-pot or sequential reaction after preparation of the pyrazol-4-amine intermediate, avoiding isolation of unstable intermediates.

One-Pot Processes

Some patents and literature describe integrated processes where:

  • The pyrazol-4-amine intermediate is generated in situ by reductive chlorination
  • Without isolation, the reaction mixture is treated with the halomethyl chloropyridine derivative and base
  • This streamlines synthesis, improves yield, and reduces purification steps

Polar aprotic solvents are preferred throughout to maintain solubility and reaction efficiency.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield/Selectivity Notes
1 Reductive chlorination 4-nitropyrazole, Pt/C or Pd/C, HCl, H2, 30 °C ~96.8% yield, >95% selectivity Pt/C preferred for higher selectivity
2 N1-Alkylation (Nucleophilic substitution) Pyrazol-4-amine, 3-chloropyridin-4-ylmethyl halide, base, DMF/DMSO, 25–50 °C Variable, typically high if optimized One-pot process possible, polar aprotic solvent favored
3 Isolation and purification Chromatography or crystallization Depends on scale and purity Avoid isolation of intermediates when possible

Additional Notes from Literature

  • Protection/deprotection strategies for pyrazole derivatives may be employed depending on substituent sensitivity.
  • Alternative synthetic routes may involve pyrazole ring formation from hydrazine and appropriate β-dicarbonyl precursors, followed by functionalization.
  • The choice of catalyst and reaction conditions in reductive chlorination significantly affects impurity profiles and overall yield.

Chemical Reactions Analysis

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved often include binding to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The 3-chloropyridinylmethyl group in the target compound introduces both steric bulk and electronegativity, which may enhance binding affinity to hydrophobic pockets in biological targets compared to simpler substituents like ethyl (as in 1-ethyl-1H-pyrazol-4-amine) . The pyrazolopyrimidine core in ’s compound expands the aromatic system, likely increasing π-π stacking interactions in kinase binding sites .
  • Biological Activity Trends: highlights that substituent position on the pyrazole ring critically impacts activity. For example, replacing a p-tolyl group with bulkier groups (e.g., 4-chloro, 4-bromo) reduced TNF-α inhibition, underscoring the importance of electronic and steric compatibility .

Biological Activity

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. This compound is part of the aminopyrazole class, which is recognized for its diverse biological activities and synthetic utility. The unique substitution pattern of this compound may confer specific properties that enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN4C_9H_9ClN_4 with a molecular weight of approximately 208.65 g/mol. The structure consists of a pyrazole core with an amine group at the 4-position and a 3-chloropyridin-4-ylmethyl substituent at the 1-position. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H9ClN4C_9H_9ClN_4
Molecular Weight208.65 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H9ClN4/c10-8-5-11-6(4-12)3-7(8)9(13)14/h3,5,12H,4,10H2,1H
SMILESCc1ncn(c1N)C(Cc2cc(Cl)cnc2)N

Case Study 1: Antiproliferative Activity

A series of novel amide derivatives related to pyrazole structures were synthesized and tested for their antiproliferative activity against human breast cancer cell lines (MCF7). The most potent compounds exhibited IC50 values as low as 3.3 mM, indicating substantial cytotoxicity .

Case Study 2: Mechanistic Insights

Mechanistic studies on similar pyrazole derivatives revealed that they could significantly reduce the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at specific phases (S and G2/M). This suggests that such compounds could effectively induce apoptosis in cancer cells through targeted molecular interactions .

Potential Applications

The unique structure of this compound positions it as a candidate for further research in various therapeutic areas:

Cancer Therapeutics: Given its potential anticancer properties, this compound could be explored as a lead in developing new cancer treatments.

Enzyme Modulators: Its ability to interact with specific enzymes makes it a candidate for drug design aimed at modulating enzymatic activities linked to disease processes.

Agricultural Applications: Similar compounds have been developed for use as pesticides and herbicides, indicating potential applications in agricultural chemistry .

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